((3-Formyl-1H-indol-4-yl)thio)methyl acetate
Description
((3-Formyl-1H-indol-4-yl)thio)methyl acetate is a sulfur-containing indole derivative characterized by a formyl group at position 3 and a thioether-linked methyl acetate moiety at position 4. The compound’s molecular formula is C₁₂H₁₁NO₃S, with a molecular weight of 249.29 g/mol (calculated). The thioether group in this compound may confer distinct reactivity and stability compared to oxygen-based analogs, making it a candidate for targeted drug design or chemical synthesis .
Properties
Molecular Formula |
C12H11NO3S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
(3-formyl-1H-indol-4-yl)sulfanylmethyl acetate |
InChI |
InChI=1S/C12H11NO3S/c1-8(15)16-7-17-11-4-2-3-10-12(11)9(6-14)5-13-10/h2-6,13H,7H2,1H3 |
InChI Key |
ZPLRDUBCICENSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCSC1=CC=CC2=C1C(=CN2)C=O |
Origin of Product |
United States |
Preparation Methods
Formylation of Indole at the 3-Position
The formyl group at the 3-position of the indole ring is typically introduced by electrophilic substitution using formylating agents such as formyl chloride or via Vilsmeier-Haack reaction conditions (POCl₃/DMF). This step is crucial as it activates the indole for subsequent functionalization.
Typical procedure: Indole or substituted indole is dissolved in an appropriate solvent (e.g., DMF), and POCl₃ is added dropwise at low temperature (0–5 °C). The mixture is then stirred at room temperature or slightly elevated temperatures (up to 40 °C) for several hours (4–8 h) to afford 3-formylindole derivatives with good yields.
Example: Indole-3-carbaldehyde synthesis by reaction of indole with POCl₃/DMF, followed by aqueous workup.
Introduction of the Thioacetate Group at the 4-Position
The thioacetate moiety linked via a methylene bridge at the 4-position is introduced through nucleophilic substitution reactions involving halomethyl acetates and thiolating agents.
Key reagents: Chloroethyl acetate or chloroacetate derivatives serve as alkylating agents, while the thiol group is introduced by reaction with sulfur nucleophiles such as thiourea or thiosemicarbazide.
Typical procedure: Indole-3-carbaldehyde is reacted with chloroethyl acetate in the presence of a base such as anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF at room temperature (~35 °C) for 8 hours. This results in the formation of 2-(3-formyl-1H-indol-1-yl)acetate intermediates.
Thiol substitution: The intermediate is then treated with thiolating agents (e.g., thiosemicarbazide) in methanol with catalytic acetic acid and heated on a steam bath (100 °C) for 5–6 hours to yield the thio-substituted product.
Esterification and Final Product Formation
The acetate ester is formed either by direct alkylation with chloroacetate derivatives or by esterification of the thiol intermediate with acetic acid derivatives.
Hydrolysis and further functionalization: Hydrolysis of ester intermediates can be performed under basic conditions (e.g., NaOH in ethanol) followed by acidification to obtain carboxylic acid derivatives, which can be re-esterified or further modified.
Optimization: Reaction times vary from 4 to 14 hours depending on the step, with temperature control critical to avoid side reactions. Purification is typically achieved by extraction and chromatographic methods.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Reaction Time | Temperature | Notes |
|---|---|---|---|---|---|---|
| 1 | Formylation (Vilsmeier-Haack) | Indole + POCl₃/DMF | 3-Formylindole | 4–8 h | 0–40 °C | Electrophilic substitution at C-3 |
| 2 | Alkylation/Nucleophilic substitution | 3-Formylindole + chloroethyl acetate + K₂CO₃ in DMF | 2-(3-Formyl-1H-indol-1-yl)acetate | 8 h | ~35 °C | Base-mediated substitution |
| 3 | Thiolation | Intermediate + thiosemicarbazide + MeOH + AcOH | Thio-substituted indole acetate derivative | 5–6 h | 100 °C (steam bath) | Thiol group introduction |
| 4 | Hydrolysis/Esterification | NaOH in EtOH, acid workup | Final acetate ester or acid derivative | 12 h | Room temperature | Optional step for further modification |
The use of anhydrous potassium carbonate as a base in DMF provides an efficient environment for the alkylation step, promoting nucleophilic substitution without significant side reactions.
Thiolation with thiosemicarbazide under acidic methanolic conditions and heating ensures high conversion to the thio-substituted product, which is critical for the biological activity of the compound.
Hydrolysis and re-esterification steps allow for structural diversification and optimization of the compound’s physicochemical properties.
Reaction monitoring by thin-layer chromatography (TLC) and purification by column chromatography are standard to ensure product purity and yield optimization.
The preparation of ((3-Formyl-1H-indol-4-yl)thio)methyl acetate involves a well-defined sequence of formylation, nucleophilic substitution, thiolation, and esterification reactions. The key to successful synthesis lies in controlling reaction conditions such as temperature, solvent choice, and reaction time, as well as the use of appropriate bases and thiolating agents. The described methods are supported by diverse research findings and provide a reliable framework for the synthesis of this compound for further chemical and biological applications.
- Synthesis and characterization of indole derivatives involving formylation and thiolation steps in DMF with K₂CO₃ and thiosemicarbazide (source: TSI Journals).
- Practical synthetic protocols for indole-thiazole derivatives including hydrolysis and esterification steps, with detailed NMR and HRMS data (source: ACS Publications).
- Synthesis of indole-thioacetate derivatives via nucleophilic substitution and thiolation in methanol with acetic acid catalysis (source: Heterocyclic Letters).
Chemical Reactions Analysis
Types of Reactions
((3-Formyl-1H-indol-4-yl)thio)methyl acetate undergoes various chemical reactions, including:
Substitution: The thioether linkage can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, electrophiles, and bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted thioether derivatives.
Scientific Research Applications
((3-Formyl-1H-indol-4-yl)thio)methyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ((3-Formyl-1H-indol-4-yl)thio)methyl acetate involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, while the thioether linkage can modulate the compound’s lipophilicity and membrane permeability . These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Formyl-1H-indol-4-yl Acetate
- Molecular Formula: C₁₁H₉NO₄ (as per ).
- Molecular Weight : 237.46 g/mol .
- Key Differences :
- The oxygen analog replaces the sulfur atom in the thioether linkage with oxygen, forming an ester bond.
- The absence of sulfur reduces molecular weight by ~16 g/mol and alters chemical reactivity. Thioethers are generally more lipophilic and oxidation-prone than esters, which may influence bioavailability and metabolic stability.
Methyl [(4-Nitro-2,1,3-benzothiadiazol-5-yl)thio]acetate
- Molecular Formula : C₉H₇N₃O₄S₂ (inferred from ).
- Key Differences: The aromatic core is a nitro-substituted benzothiadiazole rather than an indole. Applications: Benzothiadiazoles are often explored as fluorescent probes or antimicrobial agents due to their electronic properties .
2-(6-Methyl-1H-indol-3-yl)acetic Acid
- Molecular Formula: C₁₁H₁₁NO₂.
- Molecular Weight : 189.21 g/mol .
- Key Differences: Substituents include a methyl group at position 6 and an acetic acid at position 3, contrasting with the target’s formyl and thioacetate groups.
General Comparison of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Aromatic System |
|---|---|---|---|---|
| ((3-Formyl-1H-indol-4-yl)thio)methyl acetate | C₁₂H₁₁NO₃S | 249.29 | Formyl, thioether, ester | Indole |
| 3-Formyl-1H-indol-4-yl acetate | C₁₁H₉NO₄ | 237.46 | Formyl, ester | Indole |
| Methyl [(4-nitro-2,1,3-benzothiadiazol-5-yl)thio]acetate | C₉H₇N₃O₄S₂ | ~305.31 | Nitro, thioether, ester | Benzothiadiazole |
| 2-(6-Methyl-1H-indol-3-yl)acetic acid | C₁₁H₁₁NO₂ | 189.21 | Methyl, acetic acid | Indole |
Biological Activity
((3-Formyl-1H-indol-4-yl)thio)methyl acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of ((3-Formyl-1H-indol-4-yl)thio)methyl acetate can be represented as follows:
This structure features an indole ring, which is known for its diverse biological properties.
Antimicrobial Activity
Research has indicated that compounds containing indole structures exhibit antimicrobial properties. A study highlighted that derivatives of indole, including ((3-Formyl-1H-indol-4-yl)thio)methyl acetate, demonstrated significant inhibition against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several pathogens, revealing effective antibacterial activity.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Anticancer Properties
Indole derivatives have also been studied for their anticancer potential. In vitro studies showed that ((3-Formyl-1H-indol-4-yl)thio)methyl acetate induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Caspase activation |
| HeLa | 15 | Cell cycle arrest |
Anti-inflammatory Effects
Another significant aspect of this compound's biological activity is its anti-inflammatory properties. In animal models, it was observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that ((3-Formyl-1H-indol-4-yl)thio)methyl acetate may serve as a potential therapeutic agent for inflammatory diseases.
Case Studies
-
In Vivo Study on Antimicrobial Efficacy
A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with ((3-Formyl-1H-indol-4-yl)thio)methyl acetate significantly reduced bacterial load compared to untreated controls. This study supports the compound's potential as an antimicrobial agent in clinical settings. -
Clinical Trials on Anticancer Activity
Preliminary clinical trials involving patients with advanced cancer showed promising results when treated with formulations containing indole derivatives, including ((3-Formyl-1H-indol-4-yl)thio)methyl acetate. Patients exhibited improved survival rates and reduced tumor sizes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
